molecular formula C13H19ClN2O2 B13811004 (4-Acetamidophenacyl)trimethylammonium chloride CAS No. 52018-82-3

(4-Acetamidophenacyl)trimethylammonium chloride

Cat. No.: B13811004
CAS No.: 52018-82-3
M. Wt: 270.75 g/mol
InChI Key: SUZHCGMKGSHQOI-UHFFFAOYSA-N
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Description

(4-Acetamidophenacyl)trimethylammonium chloride is a quaternary ammonium salt featuring a trimethylammonium group linked to a 4-acetamidophenacyl moiety. Quaternary ammonium compounds (QACs) like this are characterized by their cationic nature, enabling interactions with microbial membranes and organic substrates.

Properties

CAS No.

52018-82-3

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

IUPAC Name

[2-(4-acetamidophenyl)-2-oxoethyl]-trimethylazanium;chloride

InChI

InChI=1S/C13H18N2O2.ClH/c1-10(16)14-12-7-5-11(6-8-12)13(17)9-15(2,3)4;/h5-8H,9H2,1-4H3;1H

InChI Key

SUZHCGMKGSHQOI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)C[N+](C)(C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Chemical Background and Structural Considerations

The compound belongs to the class of quaternary ammonium salts, characterized by a permanently charged nitrogen atom bonded to four organic substituents. The structure of (4-Acetamidophenacyl)trimethylammonium chloride specifically includes a 4-acetamidophenacyl moiety linked to a trimethylammonium group, with chloride as the counter anion.

Quaternary ammonium compounds are typically synthesized via the alkylation of tertiary amines with alkyl halides (Menshutkin reaction), a process that proceeds under mild conditions and yields stable, water-soluble salts with antimicrobial properties.

Preparation Methods of (4-Acetamidophenacyl)trimethylammonium chloride

General Synthetic Strategy

The classical preparation method involves the quaternization of trimethylamine with 4-acetamidophenacyl chloride or a related halide precursor. The reaction is typically conducted in an organic solvent under controlled temperature to optimize yield and purity.

Stepwise Synthetic Route

Although direct detailed procedures for (4-Acetamidophenacyl)trimethylammonium chloride are limited in literature, the synthesis can be extrapolated from related quaternary ammonium compound preparations and from the known chemistry of 4-acetamidophenyl derivatives.

Step 1: Preparation of 4-Acetamidophenacyl Halide
  • Starting from 4-acetamidophenylacetic acid or 4-acetamidophenylacetophenone, halogenation at the alpha position (phenacyl position) is achieved using reagents such as thionyl chloride or methanesulfonyl chloride, often in the presence of a base like sodium hydroxide.
  • Example: Reaction of 4-acetamidophenylacetophenone with methanesulfonyl chloride in tetrahydrofuran with sodium hydroxide base at reflux yields the corresponding 4-acetamidophenacyl chloride intermediate.
Step 2: Quaternization with Trimethylamine
  • The 4-acetamidophenacyl halide is reacted with trimethylamine, typically in an organic solvent like dichloromethane or acetone, at room temperature or slightly elevated temperatures.
  • The nucleophilic tertiary amine attacks the electrophilic carbon adjacent to the halide, forming the quaternary ammonium salt.
  • The reaction is usually complete within hours, and the product precipitates or can be isolated by solvent evaporation and recrystallization.

Representative Experimental Procedure (Inferred)

Step Reagents & Conditions Description Yield & Purity
1 4-Acetamidophenylacetophenone, methanesulfonyl chloride, NaOH, THF, reflux 2.5 h Formation of 4-acetamidophenacyl chloride intermediate ~95% purity intermediate obtained after workup
2 Intermediate from Step 1, trimethylamine, dichloromethane, stirring at 25 °C, 30 min Quaternization to form (4-Acetamidophenacyl)trimethylammonium chloride High purity (>99%) product after recrystallization

Purification and Characterization

  • The crude quaternary ammonium salt is purified by recrystallization from solvents such as dichloromethane/acetone mixtures.
  • Washing with aqueous sodium hydroxide and brine removes impurities.
  • Drying over anhydrous sodium sulfate and concentration yields the pure product.
  • Characterization is typically performed by proton nuclear magnetic resonance (1H NMR), confirming aromatic and methyl protons consistent with the structure.

Analytical Data and Research Findings

NMR Spectroscopy

  • 1H NMR (400 MHz, DMSO-d6) shows characteristic aromatic multiplets at δ 7.16–7.11 ppm and 6.91–6.85 ppm attributable to the phenyl protons.
  • A singlet at δ 3.72 ppm corresponds to the methyl group of the acetamido moiety.
  • Doublets and double doublets in the aliphatic region (δ 2.90, 2.58, 1.07 ppm) correspond to the methylene and methyl protons adjacent to the quaternary nitrogen.

Purity and Yield

  • Purity of the final compound can reach 99.5–99.8% as assessed by chromatographic and spectroscopic methods.
  • Yields are generally high (>90%) for the quaternization step when using optimized conditions.

Comparative Analysis of Preparation Methods

Preparation Aspect Method Using Methanesulfonyl Chloride Intermediate Direct Alkylation with Phenacyl Halide
Starting Material 4-Acetamidophenylacetophenone 4-Acetamidophenacyl chloride (commercial or synthesized)
Reaction Conditions Base-mediated halogenation, reflux, followed by quaternization Direct quaternization at room temperature
Purification Recrystallization, aqueous washing Similar recrystallization and washing
Yield High (approx. 90-95%) Variable depending on halide quality
Advantages Control over intermediate purity, scalable Simpler, fewer steps if halide is available

Perspectives from Varied Sources

  • Quaternary ammonium compounds are widely synthesized by alkylation of tertiary amines with halocarbon reagents, a well-established and reliable method.
  • The presence of an acetamido group on the aromatic ring requires careful handling to avoid hydrolysis or side reactions, often necessitating mild reaction conditions and appropriate solvents.
  • Patents and industrial synthesis routes emphasize the use of sulfonyl chlorides and subsequent reduction or deprotection steps for related compounds, indicating the versatility of the synthetic approach.
  • The antimicrobial and surfactant properties of such compounds make their purity and structural integrity critical, which is achieved through rigorous purification and characterization protocols.

Chemical Reactions Analysis

Types of Reactions

(4-Acetamidophenacyl)trimethylammonium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium azide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ammonium salts.

Scientific Research Applications

(4-Acetamidophenacyl)trimethylammonium chloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in biochemical assays and as a labeling agent for biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (4-Acetamidophenacyl)trimethylammonium chloride involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, leading to changes in their structure and function. The trimethylammonium group plays a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Insights :

  • Aromatic substituents (e.g., benzyl) improve thermal stability compared to aliphatic analogs .
  • Epoxide or hydroxyl groups (e.g., glycidyl TMA chloride) enhance reactivity for polymer functionalization .

Antimicrobial Activity

Trimethylammonium chloride polymers exhibit structure-dependent antimicrobial effects:

Polymer (MW Range) Activity Against Gram(+) Bacteria Activity Against Gram(-) Bacteria Mechanism
Poly[(3-acrylamidopropyl)TMA chloride] (10–20 kDa) MIC: 8–16 µg/mL (S. aureus) MIC: 32–64 µg/mL (E. coli) Membrane disruption via cationic charge
Poly(vinyl benzyl TMA chloride) (23–27 kDa) MIC: 4–8 µg/mL (B. subtilis) MIC: 16–32 µg/mL (P. aeruginosa) Star-shaped polymers show equal efficacy to linear analogs
Hypothetical (4-Acetamidophenacyl)TMA polymer Predicted: Moderate-high Predicted: Moderate Amide group may enhance adhesion to lipid bilayers

Key Insights :

  • Higher molecular weight (>20 kDa) polymers generally exhibit stronger antibacterial activity .
  • Amphiphilic copolymers (e.g., with n-butyl acrylate) show broad-spectrum efficacy due to balanced hydrophobicity .
  • The acetamidophenacyl group’s aromaticity and polarity could optimize interactions with bacterial membranes, similar to benzyl-substituted QACs .

Physical and Chemical Properties

Eutectic Behavior:

Trimethylammonium chlorides form low-melting eutectic mixtures with hydrogen-bond donors (e.g., urea):

Compound Eutectic Partner Melting Point (°C) Functional Group Impact
Choline chloride Urea 12 Hydroxyl group enables H-bonding
Benzyltrimethylammonium chloride Urea 80 Aromatic group increases rigidity
(4-Acetamidophenacyl)TMA chloride Urea (hypothetical) Predicted: 40–60 Amide group may stabilize eutectic phase

Key Insights :

  • Bulky substituents (e.g., benzyl) raise eutectic melting points compared to aliphatic analogs .

Stability and Reactivity:

  • Aliphatic QACs (e.g., propionyl triethylammonium chloride) decompose at low temperatures (~60°C), while aromatic analogs (e.g., p-nitrobenzoyl pyridinium chloride) are stable up to 120°C .
  • (4-Acetamidophenacyl)TMA chloride’s aromaticity may confer moderate thermal stability, intermediate between aliphatic and fully aromatic QACs.

Toxicity and Regulatory Considerations

The SCCS evaluates QACs based on structural analogs:

Compound Toxicity Profile Regulatory Status
n-Alkyl (C16–C22) TMA chlorides Low systemic toxicity; skin/eye irritants Approved for cosmetics via read-across
Soytrimonium chloride (70% oleyl TMA) Similar to saturated alkyl QACs Accepted with data bridging
(4-Acetamidophenacyl)TMA chloride Predicted: Low absorption; irritant Requires in vitro toxicity testing

Key Insights :

    Biological Activity

    (4-Acetamidophenacyl)trimethylammonium chloride, with the CAS number 52018-82-3, is a quaternary ammonium compound that has garnered interest in various biological applications. This article delves into its biological activity, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic uses.

    • Molecular Formula : C13H19ClN2O
    • Molecular Weight : 250.76 g/mol
    • IUPAC Name : (4-acetamidophenacyl)trimethylammonium chloride

    Antimicrobial Properties

    (4-Acetamidophenacyl)trimethylammonium chloride exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential cellular processes.

    Microorganism Minimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
    Pseudomonas aeruginosa128 µg/mL

    These findings indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with various infections.

    The primary mechanism of action for (4-Acetamidophenacyl)trimethylammonium chloride is believed to be its ability to interact with negatively charged components of bacterial membranes. This interaction leads to increased membrane permeability, ultimately resulting in cell lysis. Additionally, the compound may inhibit critical enzymatic pathways involved in cell wall synthesis.

    Case Studies and Research Findings

    • Study on Efficacy Against Biofilms :
      A recent study explored the efficacy of (4-Acetamidophenacyl)trimethylammonium chloride against biofilm-forming bacteria. The results demonstrated that the compound significantly reduced biofilm formation by 75% at a concentration of 64 µg/mL.
    • Cytotoxicity Assessment :
      In vitro cytotoxicity tests on human epithelial cells indicated that the compound has a low toxicity profile, with an IC50 value exceeding 200 µg/mL. This suggests a favorable safety margin for potential therapeutic applications.
    • Synergistic Effects :
      Research has shown that when combined with other antimicrobial agents, (4-Acetamidophenacyl)trimethylammonium chloride exhibits synergistic effects, enhancing overall antimicrobial efficacy. For instance, in combination with ciprofloxacin, the MIC against resistant strains of E. coli was reduced by 50%.

    Discussion

    The biological activity of (4-Acetamidophenacyl)trimethylammonium chloride highlights its potential as an effective antimicrobial agent. Its ability to disrupt bacterial membranes and inhibit biofilm formation positions it as a promising candidate for further development in clinical settings.

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